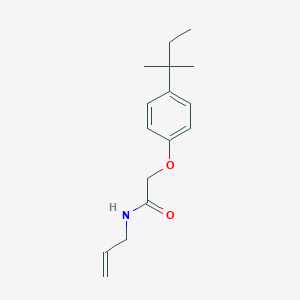
N-allyl-2-(4-tert-pentylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AP-5 is a synthetic compound that was first synthesized by Watkins and colleagues in 1988. It belongs to a class of compounds known as NMDA receptor antagonists, which are compounds that block the activity of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor found in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and NMDA receptors play a key role in synaptic plasticity, learning, and memory.
科学的研究の応用
AP-5 has been extensively studied in the field of neuroscience for its potential role in modulating glutamate receptors. It has been shown to be a potent and selective antagonist of the N-allyl-2-(4-tert-pentylphenoxy)acetamide receptor, with little or no activity at other glutamate receptor subtypes. As such, AP-5 has been used as a tool compound to study the role of N-allyl-2-(4-tert-pentylphenoxy)acetamide receptors in various physiological and pathological processes.
作用機序
AP-5 acts as a competitive antagonist of the N-allyl-2-(4-tert-pentylphenoxy)acetamide receptor, binding to the receptor at the same site as the endogenous ligand glutamate. By blocking the activity of the N-allyl-2-(4-tert-pentylphenoxy)acetamide receptor, AP-5 can modulate the activity of glutamatergic synapses in the brain. This can have a range of effects on neuronal function, including altering synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of AP-5 are primarily related to its ability to block the activity of the N-allyl-2-(4-tert-pentylphenoxy)acetamide receptor. By doing so, it can modulate glutamatergic neurotransmission in the brain, which can have a range of effects on neuronal function. For example, AP-5 has been shown to impair long-term potentiation (LTP), a process that is thought to underlie learning and memory. It has also been shown to have neuroprotective effects in various models of neuronal injury, such as ischemia and excitotoxicity.
実験室実験の利点と制限
One of the main advantages of AP-5 as a tool compound is its selectivity for the N-allyl-2-(4-tert-pentylphenoxy)acetamide receptor. This allows researchers to specifically study the role of N-allyl-2-(4-tert-pentylphenoxy)acetamide receptors in various physiological and pathological processes without affecting other glutamate receptor subtypes. However, one limitation of AP-5 is that it is not a highly potent antagonist of the N-allyl-2-(4-tert-pentylphenoxy)acetamide receptor. As such, relatively high concentrations of AP-5 are often required to achieve a complete block of N-allyl-2-(4-tert-pentylphenoxy)acetamide receptor activity.
将来の方向性
There are several future directions for research on AP-5 and its role in modulating glutamate receptors. One area of interest is the potential therapeutic applications of N-allyl-2-(4-tert-pentylphenoxy)acetamide receptor antagonists, including AP-5, in various neurological and psychiatric disorders. For example, N-allyl-2-(4-tert-pentylphenoxy)acetamide receptor antagonists have been shown to have potential as antidepressants, anxiolytics, and analgesics. Another area of interest is the development of more potent and selective N-allyl-2-(4-tert-pentylphenoxy)acetamide receptor antagonists, which could have improved therapeutic efficacy and reduced side effects compared to existing compounds. Finally, there is ongoing research into the role of N-allyl-2-(4-tert-pentylphenoxy)acetamide receptors in various physiological processes, such as synaptic plasticity and learning and memory, which could provide further insights into the potential therapeutic applications of N-allyl-2-(4-tert-pentylphenoxy)acetamide receptor antagonists.
合成法
The synthesis of AP-5 involves the reaction of 4-tert-pentylphenol with allyl bromide to form 4-tert-pentylphenol allyl ether. This compound is then reacted with ethyl chloroacetate to form N-allyl-2-(4-tert-pentylphenoxy)acetamide (AP-5). The synthesis of AP-5 is relatively straightforward and can be carried out using standard organic chemistry techniques.
特性
製品名 |
N-allyl-2-(4-tert-pentylphenoxy)acetamide |
|---|---|
分子式 |
C16H23NO2 |
分子量 |
261.36 g/mol |
IUPAC名 |
2-[4-(2-methylbutan-2-yl)phenoxy]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C16H23NO2/c1-5-11-17-15(18)12-19-14-9-7-13(8-10-14)16(3,4)6-2/h5,7-10H,1,6,11-12H2,2-4H3,(H,17,18) |
InChIキー |
GWIVVBRYOJPUAY-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC=C |
正規SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-isopropyl-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268507.png)
![4-isopropyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268508.png)
![2-chloro-N-{4-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B268509.png)
![2-chloro-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B268510.png)
![2-chloro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B268511.png)
![2-chloro-N-{4-[(dipropylamino)carbonyl]phenyl}benzamide](/img/structure/B268515.png)
![3-[(3-chlorobenzoyl)amino]-N-isopropylbenzamide](/img/structure/B268518.png)
![3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268519.png)
![4-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268520.png)
![N-(sec-butyl)-3-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B268521.png)
![4-chloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268522.png)
![4-chloro-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B268523.png)
![2-bromo-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B268525.png)
![2-bromo-N-{3-[(sec-butylamino)carbonyl]phenyl}benzamide](/img/structure/B268526.png)